![molecular formula C10H13ClN2O B3117818 6-Chloro-pyridine-2-carboxylic acid diethylamide CAS No. 227453-44-3](/img/structure/B3117818.png)
6-Chloro-pyridine-2-carboxylic acid diethylamide
Overview
Description
6-Chloro-pyridine-2-carboxylic acid diethylamide is a chemical compound with the CAS Number: 227453-44-3 . It has a molecular weight of 212.68 and its IUPAC name is 6-chloro-N,N-diethyl-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for 6-Chloro-pyridine-2-carboxylic acid diethylamide is 1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.68 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : Research has shown various synthesis processes for compounds related to 6-Chloro-pyridine-2-carboxylic acid diethylamide. For instance, a study reported the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighting the step-by-step process and characterization of the compound (Anuradha et al., 2014).
- Structural Characterization : The characterization of similar compounds often includes techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. Such studies provide detailed insights into the molecular structure and properties of these compounds (Devi et al., 2015).
Chemical Properties and Reactions
- Chemical Reactivity : Studies often explore the reactivity of related compounds under various conditions. For example, research on compounds like 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide shows how different chemical treatments lead to the synthesis of novel compounds (Yang Yun-shang, 2010).
- Interaction with Other Chemicals : The interaction of these compounds with other chemicals, leading to the formation of new compounds, is a significant area of research. For instance, studies demonstrate the transformation of certain pyridine compounds with amines and other reactants to produce new chemical entities (Bakhite et al., 2005).
Potential Applications
- Catalysis and Coordination Chemistry : Some research explores the potential of these compounds in catalysis and coordination chemistry. For example, amides synthesized from picolinic acid and pyridine-2,6-dicarboxylic acid are investigated for their applications in these fields (Devi et al., 2015).
- Polymer Science : The synthesis and characterization of polyamides involving pyridyl moieties, such as those derived from 6-Chloro-pyridine-2-carboxylic acid diethylamide, have implications in polymer science. These compounds are studied for their solubility, thermal properties, and potential applications in novel polymer materials (Faghihi & Mozaffari, 2008).
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as picolinic acid, have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . They are also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Mode of Action
Carboxylic acid derivatives, such as this compound, are known to undergo reactions with amines, forming amides . This reaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that 6-Chloro-pyridine-2-carboxylic acid diethylamide might also be involved in similar pathways.
Result of Action
Related compounds such as picolinic acid have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
properties
IUPAC Name |
6-chloro-N,N-diethylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCMQANIPVXFJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-pyridine-2-carboxylic acid diethylamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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